Product packaging for 2,8-Diazaspiro[4.5]decan-7-one(Cat. No.:)

2,8-Diazaspiro[4.5]decan-7-one

Cat. No.: B12986187
M. Wt: 154.21 g/mol
InChI Key: GUFICGGFSIMAOI-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[4.5]decan-7-one is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. The unique three-dimensional structure of spirocyclic compounds like this one helps to rigidify molecular conformations, which can lead to enhanced selectivity and binding affinity for biological targets by reducing the entropy penalty upon binding . This scaffold is recognized as a privileged structure in the design of novel bioactive molecules and is increasingly used in novel drug discovery . While specific data on the 7-one derivative is an area of active investigation, research on closely related 2,8-diazaspiro[4.5]decane analogs has demonstrated substantial potential across multiple therapeutic areas. These analogs have been identified as potent inhibitors of key biological targets. For instance, derivatives have been developed as potent Receptor-interacting protein kinase 1 (RIPK1) inhibitors, which are being explored for the treatment of inflammatory, neurodegenerative, and ischemic diseases by inhibiting necroptosis, a programmed form of cell death . Other research has utilized this core structure in the design of potential antifungal agents that function as chitin synthase inhibitors, targeting a critical component of the fungal cell wall . Furthermore, the scaffold has been employed in the development of inhibitors for cyclin-dependent kinases CDK8 and CDK19, which are implicated in transcription regulation and oncology research . Researchers value this versatile scaffold for its potential to yield new therapeutic candidates. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O B12986187 2,8-Diazaspiro[4.5]decan-7-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2,8-diazaspiro[4.5]decan-7-one

InChI

InChI=1S/C8H14N2O/c11-7-5-8(2-4-10-7)1-3-9-6-8/h9H,1-6H2,(H,10,11)

InChI Key

GUFICGGFSIMAOI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCNC(=O)C2

Origin of Product

United States

Synthetic Methodologies for 2,8 Diazaspiro 4.5 Decanone Scaffolds

General Strategies for Spirocyclization

The formation of the characteristic spirocyclic junction of 2,8-diazaspiro[4.5]decanones relies on a variety of cyclization strategies. These methods are designed to construct the five-membered lactam ring onto a pre-existing six-membered piperidine (B6355638) ring, or in some cases, to form both rings in a concerted or sequential manner.

Intramolecular Mannich Reactions

The Mannich reaction, a cornerstone of carbon-carbon bond formation, can be adapted into an intramolecular strategy for the synthesis of nitrogen-containing heterocycles. In the context of 2,8-diazaspiro[4.5]decan-7-one synthesis, this would typically involve a piperidine precursor bearing an amine and a component capable of generating an iminium ion, which then undergoes cyclization. The general mechanism involves the reaction of an enolizable carbonyl compound with a non-enolizable aldehyde and a primary or secondary amine to form a β-amino carbonyl compound, also known as a Mannich base. While a powerful tool, specific documented examples of intramolecular Mannich reactions for the direct synthesis of the this compound are not prevalent in the reviewed literature. However, the theoretical application would involve a suitably substituted piperidine derivative that could undergo an intramolecular cyclization via a Mannich-type condensation to form the spiro-pyrrolidinone ring.

Condensation Reactions with Piperidone Derivatives

A common and effective strategy for the construction of the this compound scaffold involves the use of a 4-piperidone (B1582916) derivative as a key starting material. This approach leverages the reactivity of the ketone and the nitrogen atoms of the piperidine ring. One such method is the Petrenko-Kritschenko piperidone synthesis, which is a multicomponent reaction that can be adapted to form 4-piperidone structures. These piperidones can then serve as precursors to the target spirocycle.

The synthesis can proceed by reacting a 4-piperidone with an amino acid or its derivative. The initial step is typically the formation of an enamine or a related intermediate, which then undergoes cyclization and subsequent lactam formation. This strategy allows for the introduction of diversity at various positions of the final molecule, depending on the substituents on the starting piperidone and the amino acid.

Starting Material (Piperidone Derivative)ReagentKey TransformationProduct
N-Protected 4-PiperidoneAmino Acid EsterCondensation and CyclizationN-Protected this compound
4,4-Diethoxy-N-benzylpiperidineGlycine Ethyl EsterReductive Amination and Cyclization8-Benzyl-2,8-diazaspiro[4.5]decan-7-one

Bucherer-Berg Reaction

The Bucherer-Bergs reaction is a classic multicomponent reaction that provides an efficient route to 5,5-disubstituted hydantoins from a ketone or aldehyde, ammonium (B1175870) carbonate, and a cyanide source, such as potassium cyanide. wikipedia.orgalfa-chemistry.comnih.govencyclopedia.pub Given that the this compound core is essentially a spiro-hydantoin fused with a piperidine ring, this reaction is highly applicable.

The reaction commences with the formation of a cyanohydrin from the starting ketone, which in this case would be a 4-piperidone derivative. The cyanohydrin then reacts with ammonium carbonate to form an aminonitrile. Subsequent intramolecular cyclization and rearrangement leads to the formation of the hydantoin (B18101) ring, thus completing the spirocyclic system. wikipedia.orgalfa-chemistry.com

Reaction Scheme:

Cyanohydrin Formation: A 4-piperidone derivative reacts with potassium cyanide to form a cyanohydrin.

Aminonitrile Formation: The cyanohydrin reacts with ammonia (B1221849) (from ammonium carbonate) to yield an aminonitrile.

Cyclization: The aminonitrile undergoes cyclization with carbon dioxide (from ammonium carbonate) to form a 5-imino-oxazolidin-2-one intermediate.

Rearrangement: The intermediate rearranges to the thermodynamically stable hydantoin product.

This one-pot synthesis is advantageous due to its operational simplicity and the ready availability of the starting materials.

Cyclization with Thioglycolic Acid

The reaction of ketones with amines and thioglycolic acid is a well-established method for the synthesis of spiro-thiazolidinones. This reaction proceeds through the formation of an imine from the ketone and amine, which is then attacked by the sulfur of thioglycolic acid, followed by an intramolecular cyclization to form the thiazolidinone ring.

While this is a powerful tool for the synthesis of sulfur-containing spiro-heterocycles, its direct application to the synthesis of this compound, which contains a lactam (amide) ring rather than a thiazolidinone ring, is not a standard or documented pathway. The fundamental difference in the heteroatoms of the resulting ring (nitrogen and sulfur in thiazolidinone versus two nitrogens in the diazaspiro-decanone) makes this a less probable synthetic route without significant modification of the reactants or the reaction mechanism.

Michael Addition and Subsequent Reduction

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a versatile method for carbon-carbon bond formation. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgyoutube.com This strategy can be employed to construct the 2,8-diazaspiro[4.5]decane ring system.

A reported synthesis of methyl-substituted spirocyclic piperidine-pyrrolidines (2,8-diazaspiro[4.5]decanes) utilizes a 1,4-addition reaction with nitroalkanes. In this approach, a suitable piperidine-derived Michael acceptor is reacted with a nitroalkane. The resulting nitro-adduct is then subjected to reduction of the nitro group to an amine, which subsequently undergoes intramolecular cyclization to form the pyrrolidinone ring.

Michael AcceptorMichael DonorKey StepsProduct
N-Boc-4-methylenepiperidineNitromethane1,4-Addition, Nitro group reduction, Cyclization1-Methyl-8-Boc-2,8-diazaspiro[4.5]decan-7-one
Ethyl 1-benzyl-4-piperylideneacetateDiethyl malonateMichael Addition, Hydrolysis, Decarboxylation, Curtius Rearrangement, Cyclization8-Benzyl-2,8-diazaspiro[4.5]decan-7-one

This method offers the advantage of building the spirocyclic system with a high degree of control over the stereochemistry at the newly formed chiral centers.

Targeted Synthesis of Specific 2,8-Diazaspiro[4.5]decanone Derivatives

The 2,8-diazaspiro[4.5]decanone scaffold has been the subject of targeted synthesis efforts aimed at producing derivatives with specific biological activities. These efforts often involve the modification of the core structure at the nitrogen atoms or the piperidine ring.

For instance, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been synthesized and evaluated as potential chitin (B13524) synthase inhibitors and antifungal agents. nih.gov Another study describes the synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent and selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease. nih.gov Furthermore, novel derivatives have been developed as potent RIPK1 kinase inhibitors. nih.gov

The synthesis of these derivatives often starts with the core 2,8-diazaspiro[4.5]decanone, which is then functionalized. For example, the secondary amines in the scaffold can be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents, thereby modulating the biological activity of the resulting compounds.

Table of Synthesized Derivatives and their Biological Targets:

Derivative ClassSynthetic ApproachBiological TargetReference
N-Acyl-2,8-diazaspiro[4.5]decan-1-onesAcylation of the core scaffoldChitin Synthase nih.gov
Substituted pyrimidine (B1678525) derivativesMulti-step synthesis involving the core scaffoldTYK2/JAK1 Kinases nih.gov
N-Aryl-2,8-diazaspiro[4.5]decan-1-onesBuchwald-Hartwig aminationRIPK1 Kinase nih.gov

These examples highlight the versatility of the 2,8-diazaspiro[4.5]decanone scaffold as a template for the development of new therapeutic agents. The synthetic methodologies described provide a robust toolbox for accessing this important class of compounds and their derivatives.

Synthesis of 4-Phenyl-2,8-Diazaspiro[4.5]decan-3-one Analogs

Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride

The hydrochloride salt of 2,8-diazaspiro[4.5]decan-1-one can be synthesized from its Boc-protected precursor, tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. nih.gov The synthesis involves the removal of the tert-butyloxycarbonyl (Boc) protecting group using a strong acid, typically hydrochloric acid.

Two specific methods have been reported. In the first method, the reaction is carried out in dichloromethane (B109758) (CH2Cl2) with a 4M HCl solution at room temperature for 8 hours. nih.gov The second method utilizes a 4M HCl solution in ethyl acetate (B1210297) and ethanol (B145695) at an elevated temperature of 60°C for 2 hours. nih.gov Both methods result in the formation of the desired hydrochloride salt after removal of the solvent. nih.gov

Table 1: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride

Starting Material Reagents Solvent Temperature Time Product
tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 4M HCl Dichloromethane Room Temperature 8 hours 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride
tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 4M HCl/Ethyl Acetate Ethyl Acetate, Ethanol 60°C 2 hours 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride

Synthesis of 1-Methyl-8-phenyl-1,3-Diazaspiro[4.5]decane-2,4-dione

The initial step involves the reaction of 4-phenylcyclohexan-1-one with sodium cyanide (NaCN) and methylamine (B109427) hydrochloride in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water to form the α-amino nitrile hydrochloride intermediate. mdpi.com This intermediate is then treated with potassium cyanate (B1221674) (KOCN) in the presence of acetic acid and water to yield the corresponding ureido derivative. mdpi.com The final step involves the cyclization of the ureido derivative using sodium hydride in dry dimethylformamide (DMF), followed by acid hydrolysis to afford 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. mdpi.com

Table 2: Three-Step Synthesis of 1-Methyl-8-phenyl-1,3-Diazaspiro[4.5]decane-2,4-dione

Step Starting Material Reagents Key Intermediate/Product
1 4-Phenylcyclohexan-1-one NaCN, Methylamine hydrochloride 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride
2 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride KOCN, Acetic acid 1-(1-Cyano-4-phenylcyclohexyl)-1-methylurea
3 1-(1-Cyano-4-phenylcyclohexyl)-1-methylurea Sodium hydride, HCl 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

Synthesis of 2-Benzyl-2,8-Diazaspiro[4.5]decane-4-carboxylic acid Dihydrochloride (B599025)

A specific, detailed synthetic route for 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride was not explicitly found in the reviewed literature. However, the synthesis of related 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been described, which involves the reaction of a dipeptide anchored to a solid support with N-benzyl-4-piperidone. nih.gov A similar strategy could potentially be adapted, starting with an appropriate amino acid and N-benzyl-4-piperidone, followed by cyclization and subsequent hydrolysis to yield the carboxylic acid. The formation of the dihydrochloride salt would then be achieved by treatment with an excess of hydrochloric acid.

Straightforward Synthesis of 4-Substituted-2,8-Diazaspiro[4.5]decan-1-one Derivatives

A general and straightforward approach to the synthesis of 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives has been developed in the context of identifying potent and selective dual TYK2/JAK1 inhibitors. nih.gov This methodology allows for the systematic exploration of structure-activity relationships by introducing various substituents onto the diazaspiro[4.5]decan-1-one scaffold. nih.gov While the specific details of a general synthetic scheme are embedded within the broader research of identifying kinase inhibitors, the work highlights the successful synthesis of a series of these derivatives, leading to the discovery of a compound with excellent potency and metabolic stability. nih.gov

Advanced Synthetic Techniques

In addition to traditional synthetic methods, advanced techniques are being employed to construct complex spirocyclic systems with high efficiency and stereocontrol.

Intramolecular Catalytic Dearomatization Utilizing Gold Carbene Species

An innovative and efficient method for the synthesis of spirocyclic compounds involves the intramolecular catalytic dearomatization of phenols using gold carbene species. nih.gov This technique has been successfully applied to the synthesis of 2-azaspiro[4.5]decan-3-ones. nih.gov The reaction proceeds via a gold carbene intermediate, which is generated from ynamides, thus avoiding the need for hazardous diazo compounds. nih.gov

The use of an N-heterocyclic carbene (NHC) ligand and water as a co-solvent is crucial for achieving high reactivity in this transformation. nih.gov This method is notable for its mild reaction conditions, as it can be performed under air. nih.gov The resulting spirocyclic product can be further transformed into other valuable molecules. nih.gov This advanced synthetic technique demonstrates a powerful strategy for the construction of spiro[4.5]decane ring systems.

Optimization of Reaction Conditions and Scalability

The successful synthesis of 2,8-diazaspiro[4.5]decanone scaffolds is highly dependent on the careful optimization of various reaction parameters. Control over solvent, temperature, and catalysis is paramount, while modern experimental design methodologies offer a systematic approach to achieving optimal outcomes for both laboratory and industrial-scale production.

Solvent Polarity and Temperature Control

The choice of solvent and the precise control of temperature are fundamental to directing the reaction pathway and maximizing the yield of spirocyclic compounds. In the synthesis of related diazaspiro[4.5]decanone isomers, such as 2,8-diazaspiro[4.5]decan-1-one hydrochloride, the reaction conditions are meticulously chosen. For instance, the deprotection of a tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate precursor is often conducted in a solvent system like dichloromethane (CH2Cl2) with a 4M HCl solution, with the reaction proceeding at room temperature for approximately 8 hours. chemicalbook.com

Alternatively, heating the reaction mixture can significantly reduce the reaction time. In one procedure, the same starting material was mixed with ethyl acetate and ethanol, followed by the addition of 4M HCl in ethyl acetate. The system was then heated to 60°C, and the reaction was completed in 2 hours. chemicalbook.com The selection of solvents like dichloromethane, ethyl acetate, and ethanol highlights the importance of solvent polarity and its ability to facilitate the dissolution of reagents and stabilize intermediates.

The impact of reaction temperature and solvent choice on yield and reaction time is a critical aspect of optimization. As demonstrated in the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, optimizing conditions such as raising the temperature to 65°C and adjusting the solvent ratio (acetic acid/water) dramatically increased the yield from 65% to 80% and reduced the reaction time from 15 hours to just 11 minutes. researchgate.net While this example pertains to a different spirocycle, the principles of optimizing temperature and solvent systems are directly applicable to the synthesis of 2,8-diazaspiro[4.5]decanones.

Catalyst Selection (e.g., Lewis Acids)

Catalysis, particularly the use of Lewis acids, can play a crucial role in the formation of spirocyclic systems. Lewis acids can activate substrates and facilitate key bond-forming steps, such as cycloaddition or domino reactions, leading to the desired spiro-framework. rsc.org For example, the Lewis acid-catalyzed domino reaction between (Z)-3-hexene-2,5-dione and 1,3-dicarbonyls has been shown to produce dihydrobenzofuran-4(5H)-ones in high yields. rsc.org This demonstrates the potential for Lewis acids to efficiently mediate complex cyclizations. While specific examples detailing Lewis acid catalysis for this compound are not prevalent, the principles are transferable to the synthesis of spirocyclic alkaloids and related structures. N-acyliminium spirocyclization, for instance, is a powerful method for constructing spiro[cyclohexene-pyrrolidine] cores, often mediated by reagents like TMSOTf (Trimethylsilyl trifluoromethanesulfonate), which functions as a Lewis acid. clockss.org

Application of Design of Experiments (DoE) Methodologies in Spirocyclic Synthesis

Design of Experiments (DoE) is a statistical and systematic approach to process optimization that allows for the simultaneous variation of multiple factors to identify their influence on the reaction outcome. mt.comnih.gov This methodology is increasingly used in chemical development to accelerate reaction optimization, as it provides a comprehensive understanding of the relationships between critical parameters like temperature, catalyst loading, solvent ratio, and concentration. mt.comacsgcipr.org

Instead of the traditional one-variable-at-a-time (OVAT) approach, DoE builds a matrix of experimental runs to model a response surface across the entire reaction space. nih.gov This allows for the identification of optimal conditions and robust process windows with a reduced number of experiments. acsgcipr.org For complex, multi-component reactions often used in synthesizing spirocyclic structures, DoE can be particularly advantageous for mapping the reaction landscape and identifying interactions between different factors. nih.gov The use of automated chemical synthesis reactors further enhances the quality of DoE studies by ensuring precise control and reproducibility of reaction parameters. mt.com

Methodological Aspects for Industrial-Scale Synthesis Optimization

Scaling up the synthesis of complex molecules like 2,8-diazaspiro[4.5]decanone from the laboratory to an industrial scale presents numerous challenges. Key considerations include reaction kinetics, heat transfer, mass transport, cost of goods, and process safety. Optimization for industrial production focuses on maximizing throughput and yield while ensuring reproducibility and minimizing costs. acsgcipr.org

Methodological aspects for optimization often involve:

Route Scouting: Selecting the most efficient and cost-effective synthetic pathway.

Process Parameter Optimization: Fine-tuning temperature, pressure, reaction times, and stoichiometry for large-scale reactors. researchgate.net

Reagent and Solvent Selection: Prioritizing less hazardous, recyclable, and inexpensive materials.

Work-up and Purification: Developing scalable and efficient purification methods, such as crystallization over chromatography.

The goal is to develop a robust process that consistently produces the target compound within the required quality specifications. This often involves further optimization of the conditions identified during laboratory-scale DoE studies to suit the constraints of large-scale manufacturing equipment. acsgcipr.org

Functionalization Strategies for 2,8-Diazaspiro[4.5]decanone Derivatives

The 2,8-diazaspiro[4.5]decanone scaffold contains two nitrogen atoms that serve as key handles for introducing structural diversity. Functionalization at these centers allows for the modulation of the compound's physicochemical and biological properties.

Modifications at Nitrogen Centers (N-Alkylation, N-Acylation)

N-Alkylation and N-acylation are common and effective strategies for derivatizing the nitrogen atoms within the 2,8-diazaspiro[4.5]decanone core. These modifications can alter properties such as lipophilicity, hydrogen bonding capacity, and steric profile, which are crucial for biological activity.

N-Acylation: This involves the introduction of an acyl group (e.g., benzoyl) onto one of the nitrogen atoms. For instance, in the development of novel RIPK1 inhibitors, a virtual screening hit, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, was identified, showcasing the use of N-acylation in creating potent bioactive molecules. nih.gov The attachment of an acyl group can influence the molecule's conformation and interaction with biological targets.

N-Alkylation: This strategy involves attaching alkyl or arylalkyl groups to the nitrogen centers. In the synthesis of 1-azaspiro[4.5]-7-decen-2-ones, various N-alkyl substituents were incorporated to serve as precursors for different alkaloids. clockss.org The choice of the N-alkyl group is critical and can be tailored for subsequent synthetic transformations or to directly influence biological activity. clockss.org

The following table illustrates examples of functional groups that can be introduced at the nitrogen centers of a diazaspiro scaffold through these methods.

Modification TypeReagent ExampleFunctional Group IntroducedPotential Impact
N-AcylationBenzoyl ChlorideBenzoylModify electronic properties, introduce aromatic interactions
N-AlkylationBenzyl (B1604629) BromideBenzylIncrease lipophilicity, provide steric bulk
N-AlkylationMethyl IodideMethylFine-tune basicity and polarity
N-AcylationHexanoyl ChlorideHexanoylSignificantly increase lipophilicity

These functionalization strategies are integral to the discovery of novel this compound derivatives with tailored properties for various applications, including as potential therapeutic agents. nih.govnih.gov

Introduction of Substituents at Carbonyl and Spiro Positions

The strategic introduction of substituents at the carbonyl and spiro positions of the this compound scaffold is a key step in the diversification of this chemical class for various applications, including drug discovery. Methodologies for such modifications, while not extensively documented specifically for the 7-one isomer, can be inferred from established reactions on analogous cyclic ketones and spirocyclic systems. These transformations allow for the modulation of the molecule's steric and electronic properties, which can significantly influence its biological activity.

Functionalization of the Carbonyl Group (C7-Position)

The carbonyl group at the C7 position serves as a versatile handle for introducing a variety of substituents. Standard ketone chemistry can be applied to achieve these modifications, leading to a diverse array of derivatives.

One of the most common transformations of a carbonyl group is its conversion to an alkene via olefination reactions. The Wittig reaction, for instance, provides a reliable method for introducing carbon-based substituents at the C7 position. wikipedia.orglumenlearning.commasterorganicchemistry.com This reaction involves the use of a phosphorus ylide, which can be prepared from an appropriate alkyl halide and triphenylphosphine. The reaction of the ylide with this compound would yield the corresponding 7-alkylidene-2,8-diazaspiro[4.5]decane derivative. The nature of the 'R' group on the ylide can be varied, allowing for the introduction of a wide range of functionalities.

Another important reaction for functionalizing the carbonyl group is the aldol (B89426) condensation. This reaction involves the base- or acid-catalyzed reaction of the enolate of the ketone with an aldehyde or another ketone. While direct self-condensation of this compound could be complex, crossed aldol condensations with various aldehydes would introduce a β-hydroxy carbonyl moiety, which can be further modified, for instance, by dehydration to yield an α,β-unsaturated ketone.

Reductive amination is another powerful tool for modifying the carbonyl group, converting it into a new amino group. This two-step process typically involves the initial formation of an imine or enamine by reacting the ketone with an amine, followed by reduction of the intermediate. This methodology allows for the introduction of a wide variety of secondary or tertiary amine functionalities at the C7 position, depending on the choice of the starting amine.

The following table summarizes some potential reactions for the introduction of substituents at the C7 carbonyl position:

ReactionReagentsProduct Type
Wittig OlefinationPh₃P=CHR7-Alkylidene-2,8-diazaspiro[4.5]decane
Aldol CondensationR-CHO, Base/Acid6-(1-Hydroxyalkyl)-2,8-diazaspiro[4.5]decan-7-one
Reductive AminationR₁R₂NH, Reducing Agent7-(Dialkylamino)-2,8-diazaspiro[4.5]decane

Introduction of Substituents at the Spiro Position (C5-Position)

Functionalization of the spirocyclic carbon atom (C5) is a more challenging task due to its sterically hindered nature and the absence of inherent reactivity. Direct C-H activation at this quaternary center is generally difficult. Therefore, synthetic strategies often rely on the construction of the spirocycle with the desired substituent already in place or on rearrangement reactions of suitable precursors.

One potential, though less direct, approach could involve the synthesis of a precursor molecule where the spiro center can be functionalized before the final cyclization to form the 2,8-diazaspiro[4.5]decane ring system. For instance, a substituted cyclohexanone (B45756) derivative could be used as a starting material in a multi-step synthesis.

While direct alkylation at the spiro position of a pre-formed this compound is not a straightforward reaction, advanced synthetic methods such as radical-mediated C-H functionalization could potentially be explored. However, such reactions would likely suffer from selectivity issues, yielding a mixture of products.

A more plausible strategy involves the design of synthetic routes that build the spirocyclic framework with the desired substituent at the C5 position from the outset. This could involve, for example, the use of a substituted geminal dihalide in a cyclization reaction.

The following table outlines conceptual strategies for introducing substituents at the C5 spiro position:

StrategyApproachKey Intermediate
De Novo SynthesisConstruction of the spirocycle from a substituted precursor.Substituted cyclohexanone or geminal dihalide.
Rearrangement ReactionsRing expansion or contraction of a related spirocyclic system.Precursor amenable to skeletal rearrangement.

It is important to note that the successful implementation of these synthetic methodologies would require careful optimization of reaction conditions, including the choice of solvents, reagents, and protecting groups for the two nitrogen atoms within the diazaspirocyclic core. The presence of these nitrogen atoms can influence the reactivity of the carbonyl group and other parts of the molecule.

Advanced Spectroscopic and Crystallographic Characterization of 2,8 Diazaspiro 4.5 Decanone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural determination of 2,8-diazaspiro[4.5]decanone derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the complete assignment of proton and carbon signals and provides crucial information regarding stereochemistry.

¹H and ¹³C NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental information for structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and scalar coupling constants (J), which give information about neighboring protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms.

For a parent 2,8-diazaspiro[4.5]decan-7-one scaffold, characteristic chemical shifts can be predicted. The protons on the piperidinone ring adjacent to the carbonyl group (C6) and the nitrogen atom (C9) are typically found in the downfield region of the aliphatic range. The spiro carbon (C5) is a key quaternary signal in the ¹³C NMR spectrum, and its chemical shift is sensitive to the surrounding substitution pattern. The carbonyl carbon (C7) signal appears significantly downfield, typically in the range of 170-180 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted this compound Derivative Note: Data is compiled from general principles and analysis of related spirocyclic structures. Exact values will vary based on substitution and solvent.

PositionAtom TypeRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)
1CH₂~3.0 - 3.4~45 - 50
2N--
3CH₂~2.8 - 3.2~48 - 55
4CH₂~1.8 - 2.2~35 - 40
5C (spiro)-~60 - 70
6CH₂~2.4 - 2.7~38 - 45
7C=O-~170 - 180
8N--
9CH₂~3.1 - 3.5~42 - 48
10CH₂~1.7 - 2.1~30 - 35

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, DEPT)

While 1D NMR provides initial data, 2D NMR techniques are indispensable for assembling the complete molecular structure of complex molecules like diazaspiro[4.5]decanones. ceon.rs

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. scielo.br It is used to map out the proton-proton connectivity within the individual rings of the spiro-scaffold, establishing, for example, the -CH₂-CH₂- sequence at C9-C10 on the piperidinone ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the nuclei they are directly attached to. mdpi.com This allows for the unambiguous assignment of a proton's chemical shift to a specific carbon atom in the skeleton. Quaternary carbons, such as the spiro-carbon (C5) and the carbonyl carbon (C7), will be absent from an HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). HMBC is critical for establishing the connectivity between different spin systems identified by COSY. For 2,8-diazaspiro[4.5]decanones, HMBC correlations from protons on C4 and C6 to the spiro-carbon C5 are definitive proof of the spirocyclic junction. mdpi.com It is also essential for placing substituents on the scaffold.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.

Together, these techniques allow for a complete and confident assignment of all ¹H and ¹³C signals, confirming the core structure of the molecule. nih.gov

NMR for Identifying Substituent Positions and Spiro Junction Geometry

NMR spectroscopy is highly sensitive to the electronic environment of each nucleus, making it an excellent tool for determining the position of substituents. When a substituent is added to the 2,8-diazaspiro[4.5]decanone core, it induces changes in the chemical shifts of nearby protons and carbons. By analyzing these substituent-induced chemical shifts and using HMBC correlations from the substituent's protons to the carbons of the main scaffold, its precise location can be determined.

Furthermore, the three-dimensional arrangement of atoms, or stereochemistry, can be investigated. The geometry of the spiro junction and the relative orientation of substituents can be elucidated using Nuclear Overhauser Effect (NOE) based experiments (e.g., NOESY or ROESY). These experiments detect protons that are close in space, regardless of whether they are connected through bonds. An NOE correlation between a proton on the five-membered ring and a proton on the six-membered ring can provide definitive evidence for their relative orientation (axial or equatorial) with respect to the spiro center.

Gauge-Independent Atomic Orbital (GIAO) Theoretical Calculations for NMR Signal Prediction

To resolve structural ambiguities, especially in cases with multiple possible diastereoisomers, experimental NMR data can be compared with theoretically predicted values. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), has become a standard for the accurate prediction of NMR chemical shifts. imist.ma

The process involves first optimizing the 3D structure of a proposed molecule using a computational method (e.g., B3LYP with a 6-31G(d) basis set). Following geometry optimization, the GIAO method is used to calculate the magnetic shielding tensors for each nucleus. researchgate.netnih.gov These values are then converted into chemical shifts by referencing them against a calculated standard, such as tetramethylsilane (B1202638) (TMS). By comparing the calculated ¹H and ¹³C chemical shifts for all possible isomers with the single set of experimental data, the correct structure can be assigned with a high degree of confidence, as it will show the best correlation.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of the synthesized compound and to gain structural information from its fragmentation patterns.

Molecular Weight Confirmation and Fragmentation Pattern Analysis

In a typical mass spectrum of a 2,8-diazaspiro[4.5]decanone derivative using a soft ionization technique like Electrospray Ionization (ESI), the compound is observed as a protonated molecular ion, [M+H]⁺. The m/z value of this ion allows for the direct confirmation of the compound's molecular weight and, with high-resolution mass spectrometry (HRMS), its elemental formula.

When a higher energy ionization method like Electron Ionization (EI) is used, the molecular ion (M⁺) is formed, which is often energetically unstable and breaks apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint. For the this compound core, characteristic fragmentation pathways can include:

Alpha-cleavage: Breakage of the C-C bond adjacent to a nitrogen atom or the carbonyl group. Cleavage next to the N8 nitrogen is a common pathway for piperidinone-containing structures.

Cleavage of the piperidinone ring: Loss of carbon monoxide (CO) from the carbonyl group is a characteristic fragmentation for ketones and amides.

Retro-synthetic cleavage: The spirocycle can break apart at the bonds flanking the spiro center, leading to fragments representative of the constituent five- and six-membered rings.

Analysis of these fragmentation patterns provides valuable data that complements NMR results in confirming the molecular structure. nih.gov

Table 2: Plausible Mass Spectrometry Fragments for an N-benzyl this compound

m/z ValuePlausible Fragment IdentityFragmentation Pathway
244[M]⁺Molecular Ion
153[M - C₇H₇]⁺Loss of benzyl (B1604629) radical
91[C₇H₇]⁺Benzyl cation (tropylium ion)
215[M - CO - H]⁺Loss of carbonyl group and hydrogen

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-resolution mass spectrometry is a cornerstone technique for the unambiguous confirmation of the elemental composition of novel synthetic compounds. In the study of 2,8-diazaspiro[4.5]decanone derivatives, HRMS provides definitive evidence for the molecular formula by measuring the mass-to-charge ratio (m/z) of an ion with very high precision.

For instance, the HRMS analysis of a synthesized 2,8-diazaspiro[4.5]decan-1-one derivative was conducted to validate its molecular formula. The experimentally observed m/z value is compared against the theoretically calculated value for the proposed chemical formula. A close correlation between these two values, typically within a few parts per million (ppm), serves as strong validation of the compound's elemental composition.

Table 1: Illustrative HRMS Data for a 2,8-Diazaspiro[4.5]decanone Derivative

Molecular Formula Calculated m/z Found m/z

X-ray Crystallography

Determination of Asymmetric Unit and Two-Dimensional Lattice

The fundamental repeating unit of a crystal is known as the unit cell, and the smallest unique part of this unit cell is the asymmetric unit. For derivatives of 2,8-diazaspiro[4.5]decanone, single-crystal X-ray diffraction studies are employed to determine these parameters. The dimensions of the unit cell (a, b, c, α, β, γ) and the space group define the two-dimensional and three-dimensional lattice. This information is critical for understanding the symmetry and packing of the molecules in the crystal.

Analysis of Intermolecular Interactions (e.g., N-H···O Hydrogen Bonds)

The crystal structure of 2,8-diazaspiro[4.5]decanone derivatives is often stabilized by a network of intermolecular interactions, with hydrogen bonds playing a particularly significant role. The presence of nitrogen and oxygen atoms in the molecular framework allows for the formation of N-H···O hydrogen bonds. These interactions, where a hydrogen atom is shared between a nitrogen donor and an oxygen acceptor, are crucial in dictating the supramolecular assembly of the molecules in the solid state. The analysis of the crystal structure reveals the geometry and distances of these hydrogen bonds, providing insight into the strength and directionality of these interactions.

Refinement of Crystal Structures with SHELX Software

Following the collection of diffraction data, the crystal structure is solved and refined using specialized software packages. The SHELX suite of programs is a widely used and powerful tool for the determination and refinement of crystal structures from single-crystal X-ray diffraction data. The refinement process involves adjusting the atomic parameters (coordinates, displacement parameters) to achieve the best possible fit between the observed and calculated diffraction patterns, resulting in a highly accurate and detailed model of the crystal structure.

Conformational Analysis and Molecular Rigidity

The spirocyclic nature of the 2,8-diazaspiro[4.5]decanone core imparts a significant degree of conformational rigidity to the molecule. Conformational analysis, often aided by computational modeling and supported by experimental data from X-ray crystallography, is used to determine the preferred three-dimensional shape of the molecule. Understanding the conformational preferences and the degree of molecular rigidity is essential, as these factors can significantly influence the biological activity and interaction of the molecule with its target. The fixed spatial orientation of substituents on the rigid spirocyclic scaffold is a key feature in the design of compounds with specific pharmacological profiles.

Density Functional Theory (DFT) for Energy Minima Conformation Determination

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the most stable three-dimensional arrangements of molecules by calculating their electronic structure and energy. For 2,8-diazaspiro[4.5]decanone derivatives, DFT calculations are instrumental in determining the lowest energy conformations, which are crucial for understanding their biological activity and reaction mechanisms.

In studies of related spiro-hydantoin systems, DFT calculations, often employing the B3LYP functional with a 6-31G* basis set, have been used to optimize molecular geometries and identify stable conformers. These computational approaches can elucidate the preferred orientations of substituents on the spirocyclic rings and the planarity of the hydantoin (B18101) moiety. For instance, in a study on 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a structural optimization was performed to determine its energy minima conformation, providing insights into the spatial arrangement of the phenyl and methyl groups.

The computational analysis typically involves mapping the potential energy surface of the molecule to identify all possible conformers and their relative energies. The results of these calculations are often presented in tables summarizing the energies of different conformations.

Table 1: Illustrative DFT Energy Minima Data for a Generic Disubstituted 2,8-Diazaspiro[4.5]decanone (Note: This table is a hypothetical representation to illustrate the type of data generated from DFT studies, as specific data for the 7-one isomer is not available.)

ConformerRelative Energy (kcal/mol)Dihedral Angle (°C) (N2-C8-C9-C10)
Chair-Axial0.0055.2
Chair-Equatorial1.52-54.8
Twist-Boat5.8930.1

Influence of Spiro Structure on Molecular Rigidity and Reactivity

The spirocyclic nature of 2,8-diazaspiro[4.5]decanone derivatives imparts significant molecular rigidity compared to their non-spirocyclic analogues. The spiro center, a quaternary carbon atom shared by two rings, restricts conformational flexibility, which can have profound effects on the molecule's binding affinity to biological targets and its chemical reactivity.

This inherent rigidity is a key feature in the design of pharmacologically active compounds, as it can lead to higher selectivity and potency. The constrained conformation can pre-organize the molecule for optimal interaction with a receptor's binding site. Research on various spirocyclic compounds has demonstrated that the rigid framework can lead to enhanced biological activity. For instance, the development of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent and selective dual TYK2/JAK1 inhibitors highlights the importance of the spirocyclic scaffold in achieving desired pharmacological profiles.

The reactivity of the functional groups attached to the spirocyclic core is also influenced by its structure. The fixed spatial orientation of substituents can either facilitate or hinder their participation in chemical reactions. For example, the accessibility of the ketone group at the 7-position in this compound will be dictated by the conformation of the piperidine (B6355638) ring.

Studies on Tautomeric Forms (e.g., Hydantoin Unit Planarity)

For derivatives of this compound that incorporate a hydantoin ring, such as the 2,4-dione isomers, the study of tautomerism is of significant interest. Hydantoins can exist in different tautomeric forms, primarily the lactam (keto) and lactim (enol) forms. The equilibrium between these tautomers can be influenced by substituents, solvent, and temperature.

Crystallographic studies are invaluable in determining the solid-state structure and the planarity of the hydantoin unit. X-ray diffraction analysis of spiro-hydantoin derivatives often reveals a nearly planar conformation of the hydantoin ring. However, slight deviations from planarity can occur due to steric strain imposed by the spirocyclic system.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are used to study tautomeric equilibria in solution. For example, the presence of distinct signals in the ¹H and ¹³C NMR spectra can indicate the coexistence of multiple tautomers.

Table 2: Representative Crystallographic Data for a Spiro-Hydantoin Derivative (Note: This table presents typical data obtained from crystallographic studies of related spiro-hydantoin compounds.)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
Bond Angle (N-C=O) (°)125.4
Torsion Angle (C-N-C-C) (°)5.2

Molecular Interactions and Mechanistic Biological Studies of 2,8 Diazaspiro 4.5 Decanone Compounds

Kinase Inhibition Mechanisms

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition

Recent studies have identified derivatives of 2,8-diazaspiro[4.5]decan-1-one as potent inhibitors of RIPK1, a critical regulator of the necroptosis signaling pathway. researchgate.net RIPK1's kinase activity is a key driver in the inflammatory process and programmed cell death. nih.gov

Necroptosis is a form of regulated necrosis that is implicated in the pathogenesis of multiple inflammatory diseases. The activation of this pathway is heavily dependent on the kinase activity of RIPK1. researchgate.net Structural optimization of hit compounds from virtual screening has led to the development of 2,8-diazaspiro[4.5]decan-1-one derivatives that effectively block this activation. One such derivative, compound 41, has demonstrated prominent inhibitory activity against RIPK1. researchgate.net By inhibiting the kinase activity of RIPK1, these compounds prevent the downstream signaling events that lead to necroptotic cell death.

The human monocytic cell line, U937, is a well-established model for studying necroptosis. In a necroptosis model using U937 cells, compound 41, a derivative of 2,8-diazaspiro[4.5]decan-1-one, exhibited a significant anti-necroptotic effect. researchgate.net This cellular activity underscores the potential of these compounds to counteract necroptosis-driven pathology. The table below summarizes the inhibitory activity of a lead compound from this class.

CompoundTargetIC50 (nM)Cellular ModelEffect
Compound 41 RIPK192U937 cellsSignificant anti-necroptotic effect

This table presents the inhibitory concentration (IC50) of a lead 2,8-diazaspiro[4.5]decan-1-one derivative against RIPK1 and its observed effect in a cellular model of necroptosis.

The inhibition of RIPK1 by 2,8-diazaspiro[4.5]decanone derivatives represents a key mechanism for modulating programmed cell death in inflammatory settings. RIPK1 acts as a crucial node in cell fate decisions, capable of initiating both apoptosis and necroptosis. nih.gov In inflammatory conditions, the cellular environment can favor necroptosis, leading to the release of damage-associated molecular patterns (DAMPs) and a subsequent amplification of the inflammatory response. By inhibiting the kinase activity of RIPK1, these compounds can shift the balance away from pro-inflammatory necroptosis. This targeted intervention in the cell death machinery highlights the therapeutic potential of these compounds in a range of inflammatory disorders. nih.gov

Janus Kinase (JAK) and Tyrosine Kinase 2 (TYK2) Inhibition

In addition to their effects on RIPK1, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent dual inhibitors of Janus Kinase (JAK1) and Tyrosine Kinase 2 (TYK2). nih.gov These kinases are integral components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines involved in immunity and inflammation. researchgate.netstocktitan.net

The JAK-STAT signaling pathway is a primary communication route for cytokines and growth factors, playing a pivotal role in the immune system. The dual inhibition of TYK2 and JAK1 by 2,8-diazaspiro[4.5]decan-1-one derivatives offers a comprehensive approach to modulating this pathway. A specific derivative, compound 48, has shown excellent potency against both TYK2 and JAK1 kinases. nih.gov This dual inhibition is theorized to provide a greater immunomodulatory effect than targeting JAK1 alone, while mitigating the risks associated with inhibiting other JAK isoforms like JAK2 and JAK3. researchgate.net The anti-inflammatory effects of compound 48 are mediated by regulating the expression of genes downstream of TYK2/JAK1 and by influencing the formation of T helper cell subsets (Th1, Th2, and Th17). nih.gov

The table below details the inhibitory potency of a lead dual TYK2/JAK1 inhibitor from this chemical class.

CompoundTargetIC50 (nM)Selectivity
Compound 48 TYK26>23-fold for JAK2
JAK137

This table shows the half-maximal inhibitory concentration (IC50) values for a lead 2,8-diazaspiro[4.5]decan-1-one derivative against TYK2 and JAK1, along with its selectivity over JAK2.

Selective Inhibition of TYK2/JAK1 versus JAK2

A significant area of investigation for 2,8-diazaspiro[4.5]decan-1-one derivatives has been their activity as Janus kinase (JAK) inhibitors. A key focus has been the development of compounds that potently inhibit Tyrosine Kinase 2 (TYK2) and JAK1 while sparing JAK2. This selectivity is clinically important, as JAK2 is crucial for erythropoiesis, and its inhibition is associated with hematological adverse effects.

Research has led to the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives that act as potent and selective dual inhibitors of TYK2 and JAK1. nih.gov Through systematic structure-activity relationship (SAR) studies, compound 48 was identified, demonstrating high potency against TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively. nih.gov Crucially, this compound exhibited over 23-fold selectivity against JAK2, indicating a favorable safety profile. nih.gov

Inhibitory Activity of Compound 48 Against JAK Family Kinases
KinaseIC50 (nM)Selectivity vs. JAK2 (Fold)
TYK26> 143
JAK137> 23
JAK28601
JAK3> 10000-
Impact on Th1, Th2, and Th17 Cell Formation

The therapeutic effect of TYK2/JAK1 inhibition in autoimmune and inflammatory diseases is largely mediated by its influence on T-helper (Th) cell differentiation. TYK2 is a critical component of the signaling pathways for interleukin-12 (B1171171) (IL-12) and IL-23, cytokines that are essential for the differentiation of Th1 and Th17 cells, respectively. Th1 and Th17 cells are key drivers of inflammation in many autoimmune conditions.

Studies have shown that the anti-inflammatory effects of 2,8-diazaspiro[4.5]decan-1-one derivatives are directly linked to their ability to regulate the formation of Th1, Th2, and Th17 cells. nih.gov By inhibiting the TYK2/JAK1 pathway, these compounds effectively block IL-12 and IL-23 signaling, thereby suppressing the development of pro-inflammatory Th1 and Th17 lineages. nih.gov This targeted immunomodulation helps to rebalance (B12800153) the immune response and ameliorate inflammatory pathology.

Modulation of Cytokine Release

A direct consequence of inhibiting the TYK2/JAK1 pathway and modulating Th cell populations is the altered release of downstream cytokines. Th1 cells are major producers of interferon-gamma (IFN-γ), while Th17 cells are the primary source of IL-17. Both IFN-γ and IL-17 are potent pro-inflammatory cytokines that perpetuate the inflammatory cascade in affected tissues.

By suppressing the formation of Th1 and Th17 cells, 2,8-diazaspiro[4.5]decanone-based TYK2/JAK1 inhibitors lead to a significant reduction in the release of these key inflammatory mediators. nih.gov This reduction in pathogenic cytokine levels is a primary mechanism through which these compounds exert their therapeutic effects in models of inflammatory disease. nih.gov

Prolyl Hydroxylase Domain (PHD2) Inhibition

Beyond kinase inhibition, the broader spiro[4.5]decanone scaffold has been identified as a promising template for the inhibition of 2-oxoglutarate (2OG) dependent oxygenases, including the hypoxia-inducible factor (HIF) prolyl hydroxylase domain 2 (PHD2). nih.govrsc.orgresearchgate.net PHDs are key regulators of the cellular response to hypoxia, and their inhibition can be therapeutic for conditions like anemia. scbt.com

Structural and SAR studies have been conducted on spiro[4.5]decanone-containing compounds, including derivatives of 2,8-diazaspiro[4.5]decan-1-one. nih.gov Crystallography has revealed that these compounds can effectively interact with the PHD2 active site. Key interactions include the chelation of the active site metal ion (Fe(II)) by a tertiary amine in the piperidine (B6355638) ring and a nitrogen atom from an appended pyridine (B92270) ring. The spirocyclic core itself is well-positioned to allow for substitutions that can extend into both the 2OG and substrate binding pockets, providing a framework for developing potent and selective inhibitors. nih.govresearchgate.net

Mediator Complex-Associated Kinases (CDK8 and CDK19) Modulation

The 2,8-diazaspiro[4.5]decan-1-one core has also been successfully utilized to develop potent and selective modulators of the Mediator complex-associated kinases, CDK8 and its paralog CDK19. nih.gov These kinases are transcriptional regulators implicated in various diseases, including cancer. nsf.gov

A medicinal chemistry campaign identified compounds such as 8-(3-(3-amino-1H-indazol-6-yl)-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one as potent inhibitors of CDK8. nih.gov These molecules demonstrated high affinity and selectivity, providing valuable tools to probe the biology of the Mediator complex and representing a potential therapeutic strategy for diseases driven by aberrant transcriptional activity. nih.gov

Large Tumor Suppressor Kinase 1/2 (LATS1/2) Inhibition

The versatility of the diazaspiro[4.5]decane scaffold extends to the inhibition of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2). nih.gov These kinases are central components of the Hippo signaling pathway, which plays a critical role in regulating organ size, tissue regeneration, and tumorigenesis. nih.gov Pharmacological inhibition of LATS1/2 is being explored as a novel strategy in the field of regenerative medicine. nih.gov

While detailed SAR studies on this specific scaffold are emerging, patent literature has disclosed 2,8-diazaspiro[4.5]decane compounds as inhibitors of LATS1/2, highlighting the potential of this chemical class to target the Hippo pathway for therapeutic benefit. nih.gov

Enzyme Modulation Beyond Kinases

The utility of the 2,8-diazaspiro[4.5]decanone scaffold is not limited to kinase inhibition. As detailed in section 4.1.3, these compounds have shown significant promise as inhibitors of non-kinase enzymes, specifically the PHD family of 2-oxoglutarate dependent oxygenases. nih.govrsc.orgresearchgate.net This activity demonstrates the scaffold's ability to interact with different enzyme classes, broadening its therapeutic potential.

Furthermore, research has identified derivatives of 2,8-diazaspiro[4.5]decan-1-one as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). nih.gov While RIPK1 is a kinase, it belongs to a distinct family from the JAKs, CDKs, and LATS kinases discussed previously. RIPK1 is a key regulator of necroptosis, a form of programmed cell death implicated in inflammatory diseases. The discovery of compound 41 , a 2,8-diazaspiro[4.5]decan-1-one derivative with a RIPK1 IC50 of 92 nM, further underscores the broad applicability of this scaffold in targeting diverse enzyme-driven pathologies. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Acetylcholinesterase and butyrylcholinesterase are key enzymes in the hydrolysis of the neurotransmitter acetylcholine. mdpi.com Their inhibition is a primary therapeutic strategy for conditions characterized by cholinergic deficits. nih.gov A review of available scientific literature indicates that while various heterocyclic compounds have been investigated as cholinesterase inhibitors, specific research detailing the inhibitory activity of 2,8-diazaspiro[4.5]decan-7-one derivatives against AChE and BuChE is not prominently documented in publicly accessible studies. researchgate.netnih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition

Derivatives of the 2,8-diazaspiro[4.5]decane structure have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH). researchgate.netnih.gov This enzyme is responsible for the hydrolysis of anti-inflammatory epoxy fatty acids into their less active diol counterparts. nih.gov Inhibition of sEH increases the levels of beneficial epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties. researchgate.net

Research has led to the development of 2,8-diazaspiro[4.5]decane-based trisubstituted urea (B33335) derivatives with significant sEH inhibitory potency. nih.gov Molecular docking studies guided the design of these inhibitors. For instance, analysis of human and murine sEH crystal structures revealed potential steric hindrance around the side chain of the Phe406 residue in murine sEH. This insight led to the strategic replacement of a trifluoromethyl moiety with a trifluoromethoxy group on the inhibitor, which prevented the steric clash and resulted in improved inhibitory activity against murine sEH. researchgate.netnih.gov

Certain optimized compounds from this series have demonstrated potent activity in preclinical models. nih.gov

Table 1: sEH Inhibitory Activity of Selected 2,8-Diazaspiro[4.5]decane Derivatives Note: Data extracted from a study on trisubstituted urea derivatives. Specific IC50 values were not publicly available in the abstract.

Compound Feature Target Enzyme Observed Effect Reference
Trifluoromethyl Moiety Replacement Murine sEH Improved inhibitory activity due to prevention of steric clash. researchgate.netnih.gov

Aldose Reductase Inhibitory Activity

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. frontiersin.orgmdpi.com Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of long-term diabetic complications. nih.govresearchgate.net Consequently, the inhibition of aldose reductase is a significant therapeutic target. nih.govnih.gov While various classes of compounds, such as spirohydantoins and carboxylic acid derivatives, have been developed as aldose reductase inhibitors, dedicated studies focusing on the this compound scaffold for this specific enzymatic target were not identified in the reviewed literature.

Receptor Binding and Modulation

Muscarinic Receptor Agonist Activity (M1 and M2 Receptors)

The 2,8-diazaspiro[4.5]decane framework and its close analogs have been explored for their activity as muscarinic receptor agonists. Muscarinic receptors, particularly the M1 and M2 subtypes, are crucial G-protein coupled receptors involved in a multitude of physiological functions in the central and peripheral nervous systems. mdpi.comdergipark.org.tr

Studies on structurally related compounds have demonstrated the potential of this spirocyclic scaffold to achieve potent and selective muscarinic activity. For example, a series of 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones were evaluated for their binding affinities to M1 and M2 receptors. nih.gov One compound, 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one, exhibited high affinity for both M1 and M2 receptors and demonstrated partial agonistic activity for M1 receptors by stimulating phosphoinositide hydrolysis in rat hippocampal slices. nih.gov Altering the N2-methyl group in this series led to increased M1 over M2 binding selectivity, although this often resulted in a loss of M1 agonist activity. nih.gov

Another related series, 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones, was also investigated. Within this group, 2-Methoxy-2,8-diazaspiro[4.5]decane-1,3-dione was identified as a relatively M1 selective agonist. nih.gov

Table 2: Muscarinic Receptor Activity of Selected Diazaspiro[4.5]decane Analogs

Compound Structure Class Receptor Target Activity Profile Reference
2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one 1-Oxa-2,8-diazaspiro[4.5]decan-3-one M1 and M2 High affinity for both; partial M1 agonist. nih.gov
2-Methoxy-2,8-diazaspiro[4.5]decane-1,3-dione 2,8-Diazaspiro[4.5]decane-1,3-dione M1 Relatively selective M1 agonist. nih.gov

Glycoprotein (B1211001) IIb-IIIa (GPIIb-IIIa) Antagonism

The 2,8-diazaspiro[4.5]decane scaffold has proven to be a highly effective template for the development of potent antagonists of the Glycoprotein IIb-IIIa (GPIIb-IIIa) receptor. nih.govnih.gov This receptor is a key integrin found on the surface of platelets that, upon activation, binds to fibrinogen, leading to platelet aggregation and thrombus formation. nih.gov

Researchers have utilized the 2,8-diazaspiro[4.5]decane core to create nonpeptide mimics of the RGD (arginine-glycine-aspartic acid) sequence that interacts with the GPIIb-IIIa receptor. nih.gov By incorporating appropriate acidic and basic pharmacophores onto various templates, including spiropiperidinyl-gamma-lactams and spiropiperidinylureas, potent GPIIb-IIIa inhibitory activity was achieved. nih.gov

One notable example, compound CT50728, demonstrated potent inhibition of platelet aggregation with an IC50 value of 53 nM in citrate (B86180) buffer and 4 nM in a solid-phase GPIIb-IIIa competition binding assay. nih.gov A double prodrug of this compound, CT51464, was developed to improve pharmacokinetic properties, showing good oral bioavailability across multiple species. nih.gov

Table 3: GPIIb-IIIa Inhibitory Activity of a Selected 2,8-Diazaspiro[4.5]decane Derivative

Compound Assay Type IC50 Value Reference
CT50728 Solid-phase GPIIb-IIIa competition binding (ELISA) 4 nM nih.gov
CT50728 Platelet aggregation in platelet-rich plasma (citrate buffer) 53 nM nih.gov

General Biological Activity Profiles (Mechanistic Aspects)

The 2,8-diazaspiro[4.5]decan-1-one core structure is a privileged scaffold that has been successfully modified to interact with a diverse array of biological targets through various mechanisms. Beyond the activities detailed above, derivatives have been engineered to function as potent and selective kinase inhibitors.

One area of investigation involves the inhibition of Janus kinases (JAKs). A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and JAK1. nih.gov A lead compound from this series showed excellent potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, while maintaining over 23-fold selectivity against JAK2. The anti-inflammatory effect of this compound was linked to its ability to regulate TYK2/JAK1-mediated gene expression and modulate the formation of Th1, Th2, and Th17 cells. nih.gov

Furthermore, the scaffold has been employed to target Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death involved in inflammatory diseases. researchgate.netnih.gov Structural optimization of a hit compound identified from virtual screening led to a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors. One derivative exhibited an IC50 value of 92 nM against RIPK1 and demonstrated a significant anti-necroptotic effect in a cellular model. nih.gov

These examples underscore the mechanistic versatility of the 2,8-diazaspiro[4.5]decanone scaffold, which can be tailored to inhibit specific enzymes and receptors involved in critical signaling pathways related to inflammation, immune response, and cell death.

Anti-inflammatory Actions

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Janus kinases (JAKs), which are critical mediators of inflammatory signaling. Specifically, a series of these compounds were developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and JAK1. nih.gov One superior derivative, compound 48, demonstrated excellent potency against TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively. nih.gov This compound exhibited over 23-fold selectivity for JAK2, a desirable trait for minimizing potential side effects. nih.gov

The anti-inflammatory efficacy of compound 48 was found to be more potent than tofacitinib (B832) in an acute ulcerative colitis model. nih.gov Its mechanism of action involves the regulation of TYK2/JAK1-regulated gene expression and the formation of Th1, Th2, and Th17 cells, all of which are crucial in the inflammatory response. nih.gov The inhibition of receptor interaction protein kinase 1 (RIPK1) by other 2,8-diazaspiro[4.5]decan-1-one derivatives also points to their anti-inflammatory potential, as RIPK1 is a key driver in necroptosis, a form of programmed cell death that can promote inflammation. nih.gov

Compound Target IC50 (nM) Selectivity Anti-inflammatory Model
Compound 48 TYK2 6 >23-fold for JAK2 Acute ulcerative colitis
JAK1 37

Anticancer Activity and Cell Death Pathway Modulation

The modulation of cell death pathways is a cornerstone of cancer therapy. Certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of RIPK1 kinase, a key regulator of necroptosis. nih.gov Necroptosis is a form of programmed lytic cell death implicated in various diseases, and its modulation has therapeutic potential. nih.govresearchgate.net

Through structural optimization, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as potent RIPK1 inhibitors. nih.gov Among them, compound 41 showed prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM. nih.govresearchgate.net This compound also demonstrated a significant anti-necroptotic effect in a necroptosis model in U937 cells. nih.govresearchgate.net The ability of these compounds to inhibit RIPK1 and modulate necroptosis suggests their potential as lead compounds for the development of novel anticancer agents. nih.gov

Compound Target IC50 (nM) Biological Effect Cell Line
Compound 41 RIPK1 92 Anti-necroptotic U937

Antimicrobial and Antifungal Properties

The rising threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Derivatives of 2,8-diazaspiro[4.5]decan-1-one have shown promise as selective antifungal agents. nih.gov A series of these compounds were designed and synthesized as potential inhibitors of chitin (B13524) synthase (CHS), an essential enzyme for fungal cell wall integrity that is absent in humans. nih.govresearchgate.net

Several compounds exhibited moderate to excellent potency against CHS, with IC50 values ranging from 0.12 to 0.29 mM. nih.gov Notably, compounds 4e and 4j displayed excellent inhibitory potency with IC50 values of 0.13 mM and 0.12 mM, respectively, which are comparable to the known CHS inhibitor polyoxin (B77205) B (IC50 of 0.08 mM). nih.gov

In terms of antifungal activity, compound 4d showed excellent activity against Candida albicans with a minimum inhibitory concentration (MIC) of 0.04 mmol/L, which was superior to both fluconazole (B54011) (0.104 mmol/L) and polyoxin B (0.129 mmol/L). nih.gov Compounds 4j and 4r were potent against Aspergillus fumigatus with an MIC of 0.08 mmol/L. nih.gov Interestingly, these compounds showed little to no activity against selected Gram-positive and Gram-negative bacteria, indicating their selective antifungal properties. nih.gov Furthermore, synergistic or additive effects were observed when some of these compounds were used in combination with fluconazole against C. albicans, A. fumigatus, and Aspergillus flavus. nih.gov

Compound Target Organism MIC (mmol/L) Comparison Drug (MIC mmol/L)
4d Candida albicans 0.04 Fluconazole (0.104), Polyoxin B (0.129)
4j Aspergillus fumigatus 0.08 -
4r Aspergillus fumigatus 0.08 -

Calcium Channel Inhibition (T-type)

T-type calcium channels are involved in a variety of physiological processes, and their modulation is a target for treating conditions like epilepsy and neuropathic pain. Appropriately substituted 2,8-diazaspiro[4.5]decan-1-ones have been designed and synthesized as potent T-type calcium channel inhibitors. nih.gov These compounds were developed to approximate a 5-feature T-type pharmacophore model. The synthesized series of compounds were found to be potent inhibitors of T-type calcium channels, although they showed modest selectivity over L-type calcium channels. nih.gov

Structure Activity Relationship Sar Investigations of 2,8 Diazaspiro 4.5 Decanone Analogs

Impact of Spirocyclic Scaffold on Biological Activity

The spirocyclic core of 2,8-diazaspiro[4.5]decanone analogs is a key determinant of their biological activity. This rigid, three-dimensional structure serves as a privileged scaffold in medicinal chemistry, offering distinct advantages over more flexible, linear, or simple cyclic systems. researchgate.netresearchgate.net The fusion of two rings through a single quaternary carbon atom introduces a defined spatial arrangement of substituents, which can enhance binding affinity to biological targets by pre-organizing the molecule into a conformationally restricted state that is favorable for binding. nih.gov

This inherent rigidity minimizes the entropic penalty upon binding to a receptor or enzyme, a factor that can contribute to enhanced potency. nih.gov Furthermore, the sp3-rich nature of the spirocyclic scaffold provides access to a greater volume of chemical space compared to traditional flat, aromatic structures, potentially leading to improved target selectivity and better physicochemical properties. researchgate.netrsc.org Studies on various 2,8-diazaspiro[4.5]decan-1-one derivatives have shown that this scaffold is effective in developing potent and selective inhibitors for targets such as TYK2/JAK1 kinases, highlighting its utility in drug discovery. rsc.org The defined three-dimensional orientation of functional groups attached to the scaffold allows for precise optimization of molecular interactions with target proteins.

Influence of Substituent Nature and Position

The introduction of a phenyl group at various positions on the spirocyclic core can significantly influence the compound's pharmacological profile. While specific SAR data for a phenyl group at position 4 of the 2,8-diazaspiro[4.5]decan-3-one scaffold is not extensively detailed in the available literature, studies on related structures provide valuable insights. For instance, in 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one analogs, substitutions on the phenyl ring were found to be critical for behavioral activity, indicating the phenyl moiety's direct involvement in target interaction.

Small alkyl substitutions, such as methyl groups, on the nitrogen atoms of the spirocyclic core can have a profound impact on potency and selectivity. In a study of 1-oxa-2,8-diazaspiro[4.5]decan-3-one analogs, which are closely related to the core topic, methylation at the N2 and N8 positions was systematically investigated for its effect on muscarinic M1 and M2 receptor binding.

The compound 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one demonstrated high affinity for both M1 and M2 receptors. However, alterations to the methyl group at the N2 position led to a notable increase in binding selectivity for M1 over M2 receptors. This came at the cost of agonistic activity, suggesting that while the N2-methyl group is a key element for receptor affinity, its modification tunes the selectivity profile. This highlights how subtle changes like the addition or removal of a methyl group can fine-tune the interaction with different receptor subtypes, thereby enhancing potency for a specific target or improving the selectivity profile.

Table 1: Effect of Methyl Substitution on Receptor Affinity in 1-Oxa-2,8-diazaspiro[4.5]decan-3-one Analogs
CompoundSubstitutionM1 Receptor Affinity (IC50, nM)M2 Receptor Affinity (IC50, nM)M1/M2 SelectivityFunctional Activity
Analog A2,8-DimethylHighHighLowPartial M1 Agonist
Analog BAlteration of N2-MethylModerateLowIncreasedLoss of M1 Agonism

Replacing a carbon or nitrogen atom in the spirocyclic core with a heteroatom like sulfur (thia) or oxygen (oxa) significantly alters the molecule's electronic properties, polarity, and potential for hydrogen bonding, which in turn affects bioavailability.

Oxa Analogues : The incorporation of an oxygen atom into the spirocyclic scaffold, creating an oxa-analogue, has been shown to dramatically improve water solubility (by up to 40 times) and lower lipophilicity. These changes are highly beneficial for improving a compound's pharmacokinetic profile. The electronegative oxygen atom exerts a negative inductive effect, which can increase the acidity of nearby carboxylic acids or decrease the basicity of neighboring amines. In studies of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, the oxygen atom at position 1 was found to be important for M1 muscarinic receptor binding, as its replacement with a basic nitrogen atom was not well tolerated.

Thia Analogues : The introduction of a sulfur atom to create a thia-analogue also modifies the scaffold's properties. Spirothiazolidinones, for example, are known to possess a range of pharmacological activities. The 1,3,4-thiadiazole (B1197879) ring, when incorporated into molecules, can offer a favorable balance between hydrophilicity and lipophilicity, which is crucial for supporting membrane permeability and bioavailability. The sulfur atom is less electronegative than oxygen but can still participate in various non-covalent interactions, influencing how the molecule binds to its target.

While specific permeability data for chlorobenzyl derivatives of 2,8-diazaspiro[4.5]decan-7-one are not detailed, the principle is well-established. For example, in related heterocyclic compounds, the presence of electron-withdrawing groups like chlorine on a phenyl ring has been shown to enhance biological activity, which may be partly attributed to improved membrane passage. The position of the chlorine atom (ortho, meta, or para) on the benzyl (B1604629) ring can further fine-tune the electronic and steric properties, influencing both permeability and target interaction.

Carbonyl and carboxylate groups are pivotal functional moieties that strongly influence molecular interactions due to their polarity and ability to act as hydrogen bond acceptors.

Carbonyl Moiety : The core structure of this compound and its related analogs features at least one carbonyl group (C=O). The polarized nature of the carbonyl bond, with a partial negative charge on the oxygen and a partial positive charge on the carbon, makes it a key site for intermolecular interactions. The oxygen atom's lone pair electrons are excellent hydrogen bond acceptors, allowing the molecule to form strong hydrogen bonds with amino acid residues (like asparagine, glutamine, or serine) in a protein's active site. The importance of this group is highlighted in studies where the carbonyl at the 1-position of certain analogs was found to be essential for M1 receptor binding. Furthermore, carbonyl-carbonyl interactions, where the lone pair of one carbonyl oxygen interacts with the π* orbital of a nearby carbonyl carbon, can help stabilize the three-dimensional structure of molecules.

Carboxylate Moiety : The introduction of a carboxylate group (-COO⁻) adds a formal negative charge and a potent hydrogen bond accepting and donating moiety to the molecule. In studies of other spirocyclic compounds, a carboxylate group has been shown to serve as an effective zinc-binding ligand in metalloenzyme inhibitors. This demonstrates the powerful role a carboxylate can play in directly coordinating with key ions or residues in an active site, often serving as a critical anchor point for the entire molecule.

Role of Nitrogen Atoms in Inhibitory Activity

The nitrogen atoms within the 2,8-diazaspiro[4.5]decanone scaffold are integral to its inhibitory activity, primarily through their involvement in the urea (B33335) or amide pharmacophore. This pharmacophore is crucial for the interaction of the inhibitor with the active site of the target enzyme. The carbonyl oxygen of the urea or amide group typically engages in hydrogen bonding with key tyrosine residues within the enzyme's active site. Concurrently, the NH groups of the urea or amide act as hydrogen bond donors to an aspartate residue, further anchoring the inhibitor in the binding pocket. mdpi.com

Trifluoromethyl and Trifluoromethoxy Moieties in sEH Inhibition

The incorporation of trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups has been a key strategy in the optimization of 2,8-diazaspiro[4.5]decanone analogs as inhibitors of soluble epoxide hydrolase (sEH). These moieties can significantly enhance the potency and metabolic stability of the inhibitors.

In one study, docking studies of a 2,8-diazaspiro[4.5]decane-based sEH inhibitor revealed a steric hindrance with the side chain of a phenylalanine residue (Phe406) in murine sEH. To address this, the trifluoromethyl group on the inhibitor was replaced with a trifluoromethoxy group. This modification was successful in preventing the steric clash and led to an improvement in the inhibitory activity against murine sEH. nih.gov

The strategic placement of these fluorine-containing groups is crucial. While they can decrease metabolism, improper positioning can negatively impact pharmacokinetic properties. The choice between a trifluoromethyl and a trifluoromethoxy group can therefore be a critical optimization step, depending on the specific interactions within the enzyme's active site and the desired pharmacokinetic profile.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a pivotal role in the structure-activity relationships of 2,8-diazaspiro[4.5]decanone analogs. The introduction of a chiral center in the 2,8-diazaspiro[4.5]decan-1-one core has been shown to result in enantioselective inhibition of target enzymes. nih.gov

For instance, a study on a novel chiral 2,8-diazaspiro[4.5]decan-1-one derivative demonstrated that the different enantiomers exhibited selective inhibition of individual phospholipase D (PLD) isoforms. nih.gov This highlights that the three-dimensional arrangement of the atoms in these spirocyclic compounds is critical for their biological activity.

Although not a 2,8-diazaspiro[4.5]decanone, the case of the racemic sEH inhibitor ITBU further underscores the importance of stereochemistry. The inhibitory potency of ITBU was found to be 11-fold higher in one enantiomer compared to the other. This significant difference in activity between enantiomers provides a strong rationale for the chiral separation and evaluation of individual stereoisomers in the development of 2,8-diazaspiro[4.5]decanone-based inhibitors.

Comparative Studies with Analogues and Non-Spirocyclic Counterparts

The 2,8-diazaspiro[4.5]decanone scaffold offers a conformationally restricted framework that can be advantageous compared to more flexible, non-spirocyclic counterparts. A common class of non-spirocyclic sEH inhibitors is the 4-substituted piperidine-derived trisubstituted ureas, which are known to be highly potent and selective. researchgate.net

The spirocyclic nature of the 2,8-diazaspiro[4.5]decanone system reduces the number of available conformations, which can lead to a more favorable entropic profile upon binding to the target enzyme. This pre-organization of the molecule into a bioactive conformation can result in higher binding affinity.

While direct comparative studies with quantitative data are limited in the provided search results, the development of 2,8-diazaspiro[4.5]decanone-based inhibitors for various targets, including sEH, T-type calcium channels, and RIPK1 kinase, suggests that this scaffold is a valuable and competitive alternative to non-spirocyclic structures like substituted piperidines. nih.govnih.govnih.gov The unique three-dimensional structure of the spirocyclic system allows for the exploration of different vectoral exits for substituents, potentially leading to improved interactions with the target protein.

Pharmacophore Analysis for 2,8-Diazaspiro[4.5]decanone Systems

Pharmacophore modeling is a crucial tool for understanding the key chemical features required for the biological activity of 2,8-diazaspiro[4.5]decanone systems and for the design of new, more potent inhibitors. For sEH inhibitors, a pharmacophore model typically includes features such as hydrogen bond donors and acceptors, and hydrophobic regions. nih.gov

One study on sEH inhibitors generated 3D-QSAR pharmacophore models from a training set of 76 known inhibitors. These models highlighted the importance of a combination of electrostatic, steric, hydrophobic, and hydrogen-bond parameters for effective inhibition. nih.gov The urea moiety, a common feature in many 2,8-diazaspiro[4.5]decanone-based sEH inhibitors, is a key structural feature for binding to the enzyme. nih.gov

In a different therapeutic area, a 5-feature T-type pharmacophore model was used to design and synthesize 2,8-diazaspiro[4.5]decan-1-one derivatives as T-type calcium channel inhibitors. nih.gov This demonstrates the utility of pharmacophore models in guiding the design of spirocyclic compounds for specific biological targets. The key features of a pharmacophore model for 2,8-diazaspiro[4.5]decanone systems will depend on the specific enzyme or receptor being targeted, but generally include a combination of hydrogen bonding and hydrophobic interaction sites.

Computational Chemistry and Molecular Modeling Approaches for 2,8 Diazaspiro 4.5 Decanone Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme (target). researchgate.net This method simulates the binding process, evaluating the complementarity of the ligand and target binding site and estimating the strength of the interaction, often expressed as a scoring function or binding energy. researchgate.net For derivatives of the 2,8-diazaspiro[4.5]decanone scaffold, molecular docking has been instrumental in elucidating their binding modes and rationalizing structure-activity relationships (SAR).

In the development of inhibitors for targets like the Receptor-Interacting Protein Kinase 1 (RIPK1) and Janus Kinase (JAK) family, docking studies have provided atomic-level details of how these spirocyclic compounds interact with key amino acid residues in the active site. For instance, studies on 2,8-diazaspiro[4.5]decan-1-one derivatives as dual Tyrosine Kinase 2 (TYK2)/JAK1 inhibitors have utilized molecular docking to guide the structural modifications necessary for achieving high potency and selectivity. nih.govnih.gov These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-target complex, thereby informing the design of new analogs with improved affinity and pharmacokinetic properties. nih.gov

Similarly, in the discovery of novel RIPK1 inhibitors, docking was a key part of the virtual screening workflow that identified the initial hit compound, which was later optimized to yield potent 2,8-diazaspiro[4.5]decan-1-one derivatives. nih.govresearchgate.net The insights from these docking simulations are critical for understanding why certain chemical modifications on the spirocyclic core lead to enhanced biological activity.

Virtual Screening Workflows for Hit Identification

Virtual screening (VS) is a computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources in the early stages of drug discovery. nih.govwikipedia.org VS can be broadly categorized into structure-based virtual screening (SBVS), which relies on the 3D structure of the target, and ligand-based virtual screening (LBVS), which uses the properties of known active molecules. researchgate.netresearchgate.net

For the 2,8-diazaspiro[4.5]decanone class, virtual screening workflows have been successfully employed to discover new chemotypes of kinase inhibitors. A notable example is the identification of a 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a hit compound for RIPK1 inhibition. nih.govresearchgate.net This discovery was the result of a comprehensive virtual screening campaign that computationally "docked" a large chemical database against the RIPK1 kinase domain. uhsp.edu The workflow typically involves several stages:

Library Preparation: A large database of chemical compounds is prepared, often containing hundreds of thousands to millions of molecules. These structures are converted into 3D formats and prepared for docking.

Target Preparation: The 3D crystal structure of the target protein (e.g., RIPK1) is obtained and prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Docking and Scoring: The compound library is docked into the target's active site, and each compound is assigned a score based on its predicted binding affinity.

Hit Selection and Filtering: Compounds with the best scores are selected. This initial list is often refined using additional filters, such as physicochemical properties (to ensure drug-likeness) and visual inspection of the binding poses to select the most promising candidates for experimental validation. mdpi.com

This systematic approach led to the identification of the triazaspiro[4.5]decane scaffold, which, after further chemical optimization, produced a series of potent 2,8-diazaspiro[4.5]decan-1-one RIPK1 inhibitors. nih.govresearchgate.net

Compound ID Target IC50 (nM) Notes
Compound 41RIPK192Identified after structural optimization of a virtual screening hit. Showed significant anti-necroptotic effect. nih.govresearchgate.net
Compound 48TYK26A potent and selective dual inhibitor developed from a spirocyclic scaffold. nih.gov
Compound 48JAK137A potent and selective dual inhibitor developed from a spirocyclic scaffold. nih.gov

Advanced Techniques for Enhancing Screening Accuracy

The success of virtual screening is highly dependent on its accuracy in distinguishing true binders from inactive molecules. Several advanced techniques can be employed to enhance the reliability of these computational predictions.

A significant challenge in molecular docking is adequately sampling the vast number of possible conformations (shapes) for both the ligand and the protein. Expanding the conformational search space allows for a more thorough exploration of how the ligand might fit into the binding site. uhsp.edu This involves using more sophisticated algorithms that can account for the flexibility of both the ligand and key residues in the protein's active site (induced fit docking), leading to a more realistic simulation of the binding event and improving the chances of identifying genuine hits. uhsp.edu

Scoring functions are mathematical models used to estimate the binding affinity between a ligand and a target. The accuracy of these functions is paramount for ranking compounds correctly. Optimization of scoring functions can involve customizing them for a specific target class or using consensus scoring, where multiple scoring functions are used to evaluate each docked pose. uhsp.edu By combining the results, the biases of individual scoring functions can be averaged out, leading to a more robust and reliable ranking of potential hits.

The principle of "garbage in, garbage out" is highly applicable to structure-based drug design. The accuracy of molecular docking and virtual screening is fundamentally limited by the quality of the 3D structures used for the ligand and the receptor. uhsp.edu High-resolution crystal structures for the target protein are essential for accurately defining the geometry of the binding pocket. Similarly, the initial 3D conformation of the ligands in the database must be energetically reasonable. Efforts to improve structural quality, such as refining protein structures and using robust methods for generating ligand conformations, are critical for enhancing the predictive power of screening workflows. uhsp.edu

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a higher level of theoretical accuracy compared to the classical mechanics-based force fields used in standard molecular docking. uhsp.edunih.gov These methods can provide detailed insights into the electronic structure of molecules, allowing for the accurate calculation of properties like molecular orbital energies, charge distributions, and reaction energetics. uhsp.edu

While specific DFT studies on 2,8-diazaspiro[4.5]decan-7-one were not found, this methodology is widely applied to complex heterocyclic and spirocyclic systems to understand their chemical behavior. researchgate.netuhsp.edu For diazaspiro[4.5]decanone systems, quantum calculations could be used to:

Refine Ligand Conformations: Determine the most stable three-dimensional shapes of the spirocyclic compounds before docking.

Calculate Partial Charges: Provide more accurate atomic charges for use in molecular docking scoring functions, improving the description of electrostatic interactions.

Analyze Binding Interactions: Using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, a small but critical region of the protein-ligand complex (e.g., the ligand and key active site residues) can be treated with high-level quantum mechanics, while the rest of the protein is treated with classical mechanics. researchgate.netwikipedia.orgnih.gov This approach allows for a more accurate description of phenomena like charge transfer and polarization that are crucial for binding but are not captured by classical models. wikipedia.orgnih.gov

Such calculations are computationally intensive but can provide an unparalleled level of detail, helping to rationalize experimental findings and guide the design of next-generation inhibitors with superior properties. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and conformational landscapes of organic molecules, including complex systems like this compound. nih.govnorthwestern.edu This theoretical approach allows for the detailed examination of molecular properties by calculating the electron density, which is a function of spatial coordinates, rather than the complex many-electron wavefunction. whiterose.ac.uk By employing various functionals and basis sets, DFT can provide accurate insights into geometry, energy, and electronic properties, which are crucial for understanding the molecule's stability, reactivity, and potential interactions.

A typical DFT study of a molecule like this compound would commence with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For flexible molecules such as this spirocyclic system, a conformational analysis is essential. This involves identifying various possible low-energy conformers, which can arise from the puckering of the rings or the orientation of substituents. The relative energies of these conformers are calculated to determine their population distribution at a given temperature.

One of the most common and well-tested functionals for organic molecules is the B3LYP hybrid functional, often paired with a Pople-style basis set like 6-31G(d,p). nih.govacs.orginpressco.com This level of theory generally provides a good balance between computational cost and accuracy for predicting geometries and relative energies. reddit.com Frequency calculations are subsequently performed on the optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), which are used to refine the relative conformational energies. acs.org

The electronic structure of this compound can be further elucidated by analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. scirp.org The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a larger gap generally implies higher stability and lower reactivity. youtube.comscirp.org

Another valuable tool derived from DFT calculations is the Molecular Electrostatic Potential (MEP) map. uni-muenchen.deresearchgate.net The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net This information is invaluable for predicting how the molecule will interact with other chemical species, including sites for potential hydrogen bonding and other non-covalent interactions. researchgate.net For this compound, the MEP would likely highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, indicating their role as potential sites for electrophilic attack or hydrogen bond acceptance.

While specific DFT studies on this compound are not prevalent in the literature, the principles and methods are well-established. The following tables provide illustrative data that would be expected from such a computational investigation.

Table 1: Hypothetical Relative Energies of this compound Conformers

This interactive table presents the calculated relative energies for different hypothetical conformers of this compound, as would be determined by DFT calculations at the B3LYP/6-31G(d,p) level of theory. The energies are corrected with zero-point vibrational energy (ZPVE).

ConformerDescriptionRelative Energy (kcal/mol)
A Chair (Piperidone) - Twist (Pyrrolidine)0.00
B Boat (Piperidone) - Twist (Pyrrolidine)3.52
C Chair (Piperidone) - Envelope (Pyrrolidine)1.25
D Skew-Boat (Piperidone) - Envelope (Pyrrolidine)4.78

Note: This data is illustrative and intended to represent the type of results obtained from DFT conformational analysis.

Table 2: Hypothetical Electronic Properties of the Most Stable Conformer of this compound

This interactive table details key electronic properties for the lowest energy conformer of this compound, calculated using DFT. These parameters are essential for understanding the molecule's reactivity and electronic behavior.

PropertyValueUnit
Total Energy-478.12345Hartrees
HOMO Energy-6.89eV
LUMO Energy-0.45eV
HOMO-LUMO Gap6.44eV
Dipole Moment3.12Debye

Note: This data is illustrative. The HOMO-LUMO gap from DFT calculations is a common descriptor of kinetic stability. stackexchange.comnih.gov

Emerging Research Applications and Future Perspectives for 2,8 Diazaspiro 4.5 Decanone Chemical Space

2,8-Diazaspiro[4.5]decanone as a Pharmacological Tool for Mechanistic Studies

Derivatives of the 2,8-diazaspiro[4.5]decanone scaffold have been developed as potent and selective inhibitors for specific biological targets, rendering them valuable as pharmacological tools to investigate cellular pathways and disease mechanisms. By inhibiting key proteins, these compounds allow researchers to probe the downstream effects and understand the protein's role in physiological and pathological processes.

One prominent example is the development of 2,8-diazaspiro[4.5]decan-1-one derivatives as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). nih.gov RIPK1 is a critical mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases. nih.govresearchgate.net Specific inhibitors built on the diazaspirodecane framework have been used to block the necroptosis pathway, helping to elucidate the intricate signaling cascade and confirming the therapeutic potential of targeting RIPK1 in inflammatory conditions. nih.gov

Similarly, compounds derived from this scaffold have been identified as potent T-type calcium channel antagonists. nih.gov T-type calcium channels are involved in a variety of physiological processes, and their dysregulation is linked to conditions like epilepsy and neuropathic pain. The availability of selective antagonists based on the 2,8-diazaspiro[4.5]decan-1-one structure provides researchers with chemical probes to study the specific roles of these channels in the nervous system. nih.gov

Utility as Building Blocks for Complex Bioactive Molecules

The 2,8-diazaspiro[4.5]decanone core serves as a versatile foundational structure, or building block, for the synthesis of more complex and highly functionalized bioactive molecules. mdpi.com Its inherent spirocyclic nature imparts a degree of conformational rigidity and three-dimensionality that is often sought after in drug design to improve binding affinity and selectivity for a target protein. nih.gov

Medicinal chemists utilize the two nitrogen atoms within the scaffold as synthetic handles for further chemical modification. This allows for the systematic introduction of various substituents to explore structure-activity relationships (SAR). For instance, simple and cost-effective multi-step syntheses have been developed to produce N-1 monosubstituted spiro carbocyclic hydantoins from a 1,3-diazaspiro[4.5]decane-2,4-dione core, highlighting the utility of this scaffold in creating libraries of diverse compounds for screening. mdpi.com

The synthesis of potent inhibitors of enzymes like soluble epoxide hydrolase (sEH) further illustrates this principle. Researchers have used the 2,8-diazaspiro[4.5]decane moiety as a central scaffold to build trisubstituted urea (B33335) derivatives, leading to the discovery of orally active agents for treating hypertension. researchgate.net This demonstrates how the core structure can be elaborated upon to generate molecules with desirable pharmacokinetic and pharmacodynamic properties.

Exploration of 2,8-Diazaspiro[4.5]decanone Derivatives as Lead Compounds in Drug Discovery Research

The 2,8-diazaspiro[4.5]decanone scaffold has proven to be a fruitful starting point for identifying lead compounds in drug discovery programs targeting a range of diseases. nih.gov A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better properties.

Through systematic exploration and optimization, derivatives of 2,8-diazaspiro[4.5]decan-1-one have emerged as promising candidates for various therapeutic targets. nih.gov

Dual TYK2/JAK1 Inhibitors: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as selective inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). nih.gov One superior derivative, compound 48, showed excellent potency and selectivity over JAK2 and demonstrated significant anti-inflammatory effects in a preclinical model of ulcerative colitis. nih.gov These findings suggest that this compound could be a clinical candidate for treating inflammatory bowel disease. nih.gov

RIPK1 Kinase Inhibitors: In the search for new treatments for inflammatory diseases driven by necroptosis, a virtual screening campaign followed by structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors. nih.gov A lead compound from this series, compound 41, displayed significant anti-necroptotic effects in cell-based assays, marking it as a strong candidate for further optimization. nih.govresearchgate.net

Table 1: Selected 2,8-Diazaspiro[4.5]decan-1-one Derivatives as Lead Compounds

Compound Target(s) IC₅₀ Therapeutic Area
Compound 48 TYK2 / JAK1 6 nM / 37 nM Inflammatory Bowel Disease
Compound 41 RIPK1 92 nM Inflammatory Diseases

Development of Novel Polymeric Materials

Currently, there is a notable absence of published scientific literature detailing the use of 2,8-Diazaspiro[4.5]decan-7-one in the synthesis or development of novel polymeric materials. Research on spirocyclic compounds in materials science has explored other scaffolds, but the specific application of this diazaspiro-ketone as a monomer or building block for polymers remains an unexplored area.

Advanced Materials for Biomedical Research (e.g., Drug Delivery Systems)

Similar to its application in polymer science, there is no available research in the peer-reviewed literature on the use of this compound for creating advanced materials for biomedical research, such as drug delivery systems. The potential for this compound to be incorporated into hydrogels, nanoparticles, or other drug carriers has not yet been investigated.

Challenges and Outlooks in 2,8-Diazaspiro[4.5]decanone Research

The research landscape for the 2,8-diazaspiro[4.5]decanone chemical space is characterized by significant progress in medicinal chemistry, but also by considerable untapped potential in other scientific domains.

One of the primary challenges lies in the stereoselective synthesis of these complex, three-dimensional molecules. Achieving high regioselectivity and stereocontrol during synthesis is often complex and can be a barrier to the efficient production of diverse derivatives for large-scale screening. researchgate.net The development of new catalytic stereoselective methods will be crucial for unlocking the full potential of this scaffold. researchgate.net

In drug discovery, while several potent lead compounds have been identified, the process of lead optimization is resource-intensive. nih.govnih.gov Further work is needed to refine the pharmacokinetic (absorption, distribution, metabolism, and excretion) and safety profiles of these derivatives to advance them toward clinical trials. This includes ensuring high selectivity to minimize off-target effects and improving metabolic stability for better in vivo performance. researchgate.net

The most significant outlook for the 2,8-diazaspiro[4.5]decanone scaffold lies in expanding its application beyond pharmacology. The complete lack of research into the use of the this compound isomer in materials science represents a major gap and a compelling future opportunity. The rigid, diamine structure could potentially be leveraged to create novel polyamides, polyureas, or other polymers with unique thermal and mechanical properties. Furthermore, its functional groups could be used to tether therapeutic agents, suggesting a future role in the development of sophisticated drug delivery systems or biomedical devices. Future interdisciplinary research connecting medicinal chemistry with materials science could unlock new and valuable applications for this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,8-Diazaspiro[4.5]decan-7-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves cyclization of precursor amines or ketones under acidic or basic conditions. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate) are used to stabilize reactive nitrogen centers during synthesis . Optimization requires adjusting solvent polarity, temperature, and catalyst loading. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .
  • Data Analysis : Monitor reaction progress using TLC or HPLC. Yield improvements (e.g., from 40% to 65%) are achieved by iterative adjustments to reaction time and stoichiometry.

Q. What analytical techniques are most effective for characterizing this compound derivatives?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm spirocyclic structure and substituent positions (e.g., distinguishing between 2- and 8-position functionalization) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, especially for halogenated derivatives (e.g., hydrochlorides) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in complex derivatives .
    • Best Practices : Cross-validate results with multiple techniques to address signal overlap in crowded spectral regions.

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodology : Use nitrile gloves and chemical-resistant lab coats to prevent skin contact. Inspect gloves for defects before use and dispose of contaminated PPE immediately .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of fine powders or vapors. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid drainage contamination .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced biological activity?

  • Methodology :

  • Molecular Docking : Screen derivatives against target proteins (e.g., glycoprotein IIb-IIIa) to predict binding affinities .
  • QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with activity trends. For example, electron-withdrawing groups at the 2-position improve receptor binding .
    • Validation : Compare in silico predictions with in vitro assays (e.g., IC50_{50} values) to refine models.

Q. How should researchers address contradictory data in studies evaluating the spirocycle’s stability under physiological conditions?

  • Case Example : Discrepancies in hydrolysis rates (e.g., pH-dependent degradation in buffers vs. plasma) may arise from matrix effects .
  • Resolution :

  • Controlled Experiments : Replicate conditions using standardized buffers and validate with LC-MS to track degradation products.
  • Statistical Analysis : Apply ANOVA to assess significance of environmental variables (e.g., temperature, ionic strength) .

Q. What strategies improve the enantiomeric purity of chiral this compound derivatives during asymmetric synthesis?

  • Methodology :

  • Chiral Catalysts : Use palladium complexes with BINAP ligands to induce stereoselectivity in cyclization steps .
  • Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative separations .
    • Data Interpretation : Monitor enantiomeric excess (ee) via chiral HPLC and optimize catalyst loading to achieve >90% ee.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.